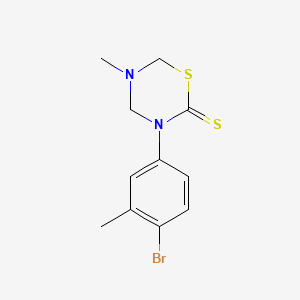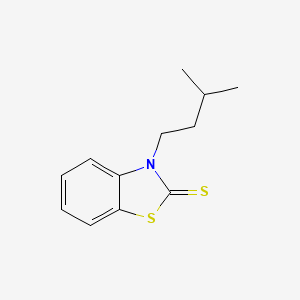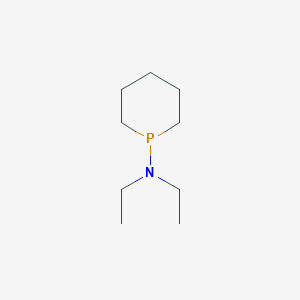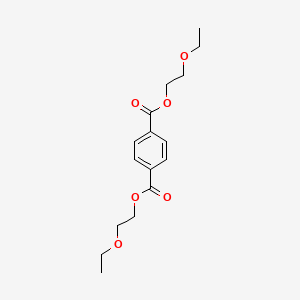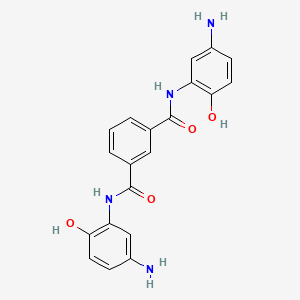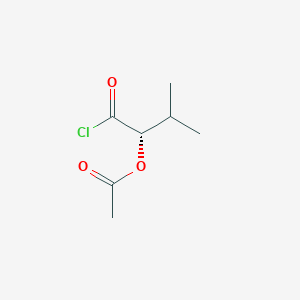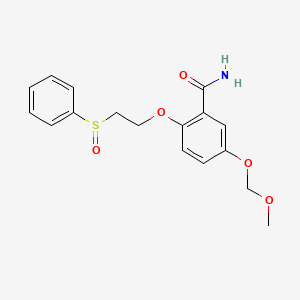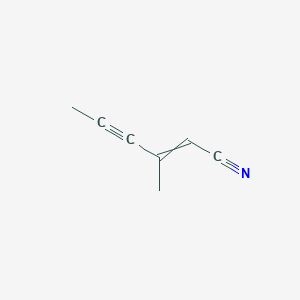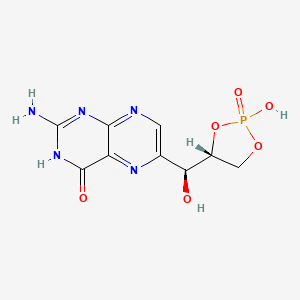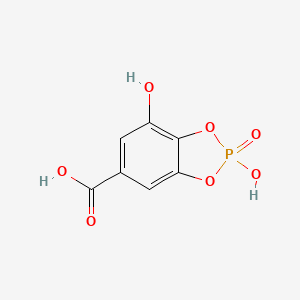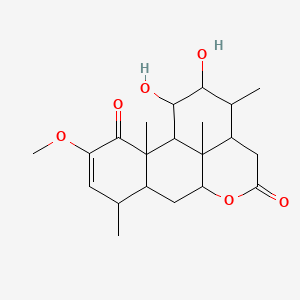
Tin tetrachloride trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a hydrate of tin tetrachloride and contains a cis-octahedral [SnCl4(H2O)2] group linked into chains by solvate water molecules through hydrogen bonds . This compound is known for its hygroscopic nature and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tin tetrachloride trihydrate can be synthesized by reacting tin with chlorine gas at elevated temperatures, followed by hydration. The reaction is typically carried out at around 115°C:
Sn+2Cl2→SnCl4
The resulting tin tetrachloride is then hydrated to form the trihydrate .
Industrial Production Methods
In industrial settings, tin tetrachloride is produced in large quantities using similar methods. The compound is purified through rectification, which involves distillation to remove impurities and achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Tin tetrachloride trihydrate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hydrochloric acid and tin hydroxide.
Substitution: Reacts with Grignard reagents to form tetraalkyltin compounds.
Complex Formation: Forms complexes with ligands such as thio-, seleno-, and telluroether.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, Grignard reagents, and various ligands. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydrochloric acid, tin hydroxide, and various organotin compounds .
Applications De Recherche Scientifique
Tin tetrachloride trihydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organotin compounds and as a catalyst in organic synthesis.
Biology: Employed in the study of metal-ligand interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of tin tetrachloride trihydrate involves its ability to form complexes with various ligands. The compound’s cis-octahedral structure allows it to interact with different molecular targets, facilitating reactions such as hydrolysis and substitution. The hydrogen bonds formed by the solvate water molecules play a crucial role in stabilizing the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin tetrachloride (SnCl4): An anhydrous form of tin tetrachloride, used as a precursor to other tin compounds.
Tin tetrachloride pentahydrate (SnCl4·5H2O): Another hydrate of tin tetrachloride, known for its use in various chemical applications.
Uniqueness
Tin tetrachloride trihydrate is unique due to its specific hydration state, which imparts distinct properties such as its ability to form hydrogen-bonded chains. This makes it particularly useful in applications requiring precise control over molecular interactions .
Propriétés
Numéro CAS |
24623-79-8 |
|---|---|
Formule moléculaire |
Cl4H6O3Sn |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
tetrachlorostannane;trihydrate |
InChI |
InChI=1S/4ClH.3H2O.Sn/h4*1H;3*1H2;/q;;;;;;;+4/p-4 |
Clé InChI |
OVRIEUHTQBGFTE-UHFFFAOYSA-J |
SMILES canonique |
O.O.O.Cl[Sn](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


